molecular formula C20H18BrFN4OS B2551006 N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide CAS No. 1358728-71-8

N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide

Cat. No. B2551006
M. Wt: 461.35
InChI Key: XRNIFSMUYHMJDB-UHFFFAOYSA-N
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Description

The compound "N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that have been synthesized and evaluated for their biological activities. For instance, paper discusses the synthesis and antiallergic properties of a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation with 4-aminopyridine . These methods could potentially be adapted for the synthesis of "N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide," although the specific details would depend on the reactivity of the starting materials and the desired functional groups in the final molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of an acetamide group linked to aromatic systems, which can significantly influence their biological activity . The presence of substituents such as fluorine or bromine atoms can affect the molecule's electronic distribution, potentially altering its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, the acetamide moiety could be involved in hydrogen bonding, while the aromatic substituents may participate in hydrophobic interactions . These interactions are crucial for the binding of the compound to its biological targets, which in turn affects its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are determined by their molecular structure. The presence of halogen substituents and the acetamide group can influence these properties, which are important for the compound's bioavailability and pharmacokinetics . The specific properties of "N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide" would need to be empirically determined.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide demonstrate significant antimicrobial activity. For instance, the study "Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives" by Fahim and Ismael (2019) found that compounds similar to the one displayed good antimicrobial activity, with some compounds showing high activity against various strains (Fahim & Ismael, 2019). Similarly, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety that showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Antioxidant Activity

K. Chkirate et al. (2019) studied the antioxidant activity of pyrazole-acetamide derivatives, which are structurally related to the compound . Their findings suggest significant antioxidant activity in the synthesized compounds (Chkirate et al., 2019).

Anti-inflammatory Activity

A study titled "Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity" by Sunder and Maleraju (2013) investigated compounds with a similar structure and found significant anti-inflammatory activities in some derivatives (Sunder & Maleraju, 2013).

Anti-Cancer Activity

Research by Hammam et al. (2005) into novel Fluoro Substituted Benzo[b]pyran compounds, related in structure, demonstrated anti-lung cancer activity at low concentrations compared to standard drugs (Hammam et al., 2005). Another study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antimycobacterial Activity

B. Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds, similar in structure, and found some of them to show promising antimycobacterial activity (Sathe et al., 2011).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[6-[(4-fluorophenyl)methylamino]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4OS/c1-13-10-16(6-7-17(13)21)24-19(27)12-28-20-9-8-18(25-26-20)23-11-14-2-4-15(22)5-3-14/h2-10H,11-12H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNIFSMUYHMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-((6-((4-fluorobenzyl)amino)pyridazin-3-yl)thio)acetamide

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